2-Amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-methoxypyrrolidine with a suitable precursor, such as a halogenated propanone derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically alcohols or amines.
Substitution: The products vary based on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pyrrolidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: This compound shares a similar pyrrolidine ring structure but differs in the side chain composition.
2-Aminopyrimidine Derivatives: These compounds also contain an amino group and a heterocyclic ring but differ in their overall structure and properties.
Uniqueness
2-Amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-(3-methoxypyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGHHSKRNLOCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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